molecular formula C12H12N4O3S B3501999 4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID

4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID

Cat. No.: B3501999
M. Wt: 292.32 g/mol
InChI Key: ZDAWBHLKHKTFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzoic acid moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID typically involves multi-step chemical reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with thiol-containing reagents.

    Acetylation: The acetyl group is added through acetylation reactions using acetic anhydride or acetyl chloride.

    Coupling with Benzoic Acid: The final step involves coupling the acetylated triazole derivative with benzoic acid using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Alkylated or acylated benzoic acid derivatives.

Scientific Research Applications

4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of 4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may form covalent bonds with thiol groups in proteins, altering their function. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-PHENYLPROPIONAMIDE: Similar triazole structure but different functional groups.

    4-METHOXY-N′-({[4-METHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE: Contains a methoxy group and a pyridinyl ring.

    2-{[5-(2-FURYL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE: Features a furyl ring and a thiadiazole moiety.

Uniqueness

4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-7-13-12(16-15-7)20-6-10(17)14-9-4-2-8(3-5-9)11(18)19/h2-5H,6H2,1H3,(H,14,17)(H,18,19)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAWBHLKHKTFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID
Reactant of Route 3
Reactant of Route 3
4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID
Reactant of Route 4
Reactant of Route 4
4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID
Reactant of Route 5
Reactant of Route 5
4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID
Reactant of Route 6
Reactant of Route 6
4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.